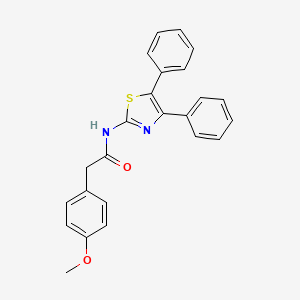

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its complex structure, which includes a thiazole ring substituted with diphenyl and methoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The diphenyl and methoxyphenyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thioethers or amines.

Substitution: Introduction of various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been investigated for several applications:

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. This compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth and fungal infections.

2. Anticancer Properties

The compound has been explored for its potential anticancer effects. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. In vitro assays have shown that it affects specific cancer cell lines, including breast and colon cancer cells.

3. Enzyme Inhibition

this compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, it may act as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid. This suggests its potential as a new therapeutic agent in treating resistant infections.

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects on various cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The results indicated that it could serve as a lead compound for further development in anticancer therapies.

Mecanismo De Acción

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparación Con Compuestos Similares

- N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylacetamide

- N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-chlorophenyl)acetamide

Comparison:

- Structural Differences: The presence of different substituents on the aromatic rings.

- Biological Activity: Variations in biological activity due to differences in molecular structure.

- Chemical Properties: Differences in reactivity and stability.

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties.

Actividad Biológica

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C24H20N2O2S

- Molecular Weight : 400.49 g/mol

The compound features a thiazole ring fused with two phenyl groups and an acetamide moiety substituted with a methoxyphenyl group. This unique structural arrangement is believed to contribute significantly to its biological activities.

This compound exhibits its biological effects through several mechanisms:

- Interaction with DNA : Similar thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death .

- Induction of Apoptosis and Autophagy : Research indicates that this compound can induce both apoptosis (programmed cell death) and autophagy (cellular degradation process), particularly in cancer cells .

- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting various biochemical pathways that are crucial for cancer cell proliferation and survival .

Pharmacokinetics

Pharmacokinetic studies of related thiazole compounds suggest favorable oral bioavailability and systemic exposure. The pharmacokinetic profile includes:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Metabolized primarily in the liver.

- Excretion : Primarily excreted via urine.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer types:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 1.61 | Induces apoptosis and autophagy |

| Pancreatic Cancer | 1.98 | DNA intercalation and enzyme inhibition |

| Chronic Myeloid Leukemia | 0.95 | Induces cell cycle arrest |

These findings suggest that the compound is potent against both sensitive and resistant cancer cell lines .

Case Studies

- In Vivo Tumor Growth Reduction : In a study involving A375 xenograft models in mice, treatment with the compound resulted in a significant reduction in tumor growth compared to control groups .

- Clinical Relevance : A recent review highlighted the importance of thiazole derivatives in clinical trials for cancer treatment due to their ability to overcome drug resistance .

Propiedades

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c1-28-20-14-12-17(13-15-20)16-21(27)25-24-26-22(18-8-4-2-5-9-18)23(29-24)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBNHRRHLRKMMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.